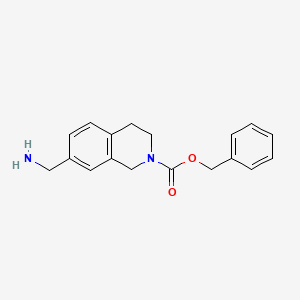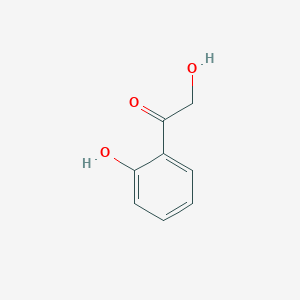![molecular formula C11H11BrN2O3S B11832482 methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an indole moiety, with a bromine atom and a sulfamate group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic indole core through a cyclization reaction. The bromine atom is introduced via a bromination reaction, and the sulfamate group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Aplicaciones Científicas De Investigación
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and sulfamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methylindoline-2,3-dione: This compound shares the brominated indole core but lacks the spirocyclic structure and sulfamate group.
5-Bromo-7-methylindoline-2,3-dione: Similar to the above compound but with a different substitution pattern on the indole ring.
3-(5-Bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione: Contains a brominated indole core with additional functional groups.
Uniqueness
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the sulfamate group also enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11BrN2O3S |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
methyl N-(5-bromospiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C11H11BrN2O3S/c1-17-18(15,16)14-10-11(4-5-11)8-6-7(12)2-3-9(8)13-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
UBPWLVGNMSOEMR-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)N=C1C2(CC2)C3=C(N1)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)


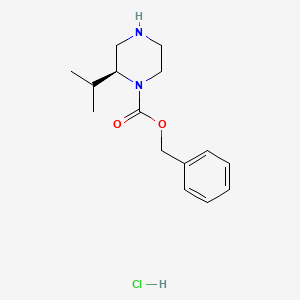
![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)
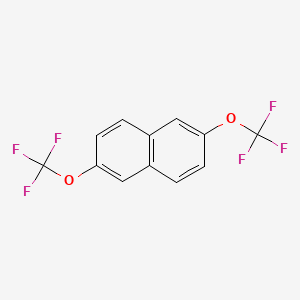
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

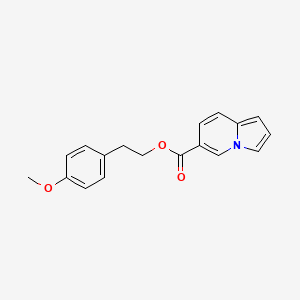
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
